- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, Organic & Biomolecular Chemistry, 2022, 20(7), 1401-1406

Cas no 93080-09-2 (Cytidine, 4'-thio-)

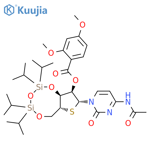

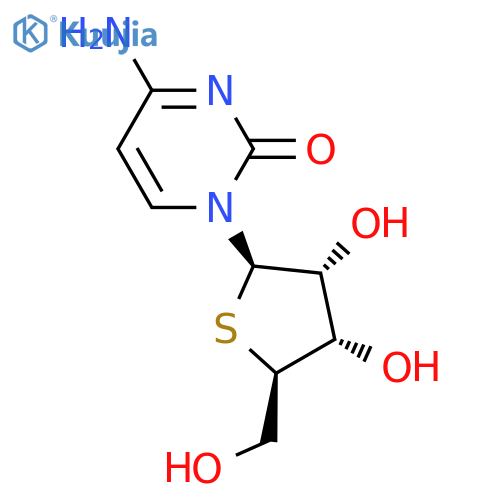

Cytidine, 4'-thio- structure

Produktname:Cytidine, 4'-thio-

Cytidine, 4'-thio- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4'-硫代胞苷

- Cytidine, 4'-thio-

- 4'-thiocytidine

- 1-(4-thio-beta-d-ribofuranosyl)cytosine

- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

- 4'-O-Thiacytidine

- A855679

- 4′-Thiocytidine (ACI)

-

- Inchi: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1

- InChI-Schlüssel: GAKJJSAXUFZQTL-XVFCMESISA-N

- Lächelt: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O

Berechnete Eigenschaften

- Genaue Masse: 259.06267708g/mol

- Monoisotopenmasse: 259.06267708g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 2

- Komplexität: 386

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 4

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -1.3

- Topologische Polaroberfläche: 145

Experimentelle Eigenschaften

- Dichte: 1.90±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Slightly soluble (2.9 g/l) (25 º C),

Cytidine, 4'-thio- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Ammonium fluoride Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

Referenz

- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction, Journal of the American Chemical Society, 2000, 122(30), 7233-7243

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water

1.2 Reagents: Dowex 50W Solvents: Methanol

1.2 Reagents: Dowex 50W Solvents: Methanol

Referenz

- A practical synthesis of 4'-thioribonucleosides, Tetrahedron Letters, 2006, 47(4), 591-594

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

Referenz

- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, ChemRxiv, 2021, 1, 1-9

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluation, Nucleosides & Nucleotides, 1994, 13(10), 2035-50

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt

Referenz

- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

Referenz

- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κB, Nucleic Acids Research, 2004, 32(13), 3815-3825

Cytidine, 4'-thio- Raw materials

- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)

- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)

- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-

- Cytidine, 4'-thio-, 2',3',5'-tribenzoate

Cytidine, 4'-thio- Preparation Products

Cytidine, 4'-thio- Verwandte Literatur

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

93080-09-2 (Cytidine, 4'-thio-) Verwandte Produkte

- 869898-00-0(Isoquinoline, 4-bromo-1-chloro-6-methoxy-3-methyl-)

- 2171715-32-3(3-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxolane-3-carboxylic acid)

- 2939-13-1(3-methyl-5-phenylpentanoic acid)

- 2104237-54-7(methyl 4-amino-4-(thiolan-3-yl)butanoate)

- 124005-05-6(Methyl 2-Pyrrolidin-1-ylbenzoate)

- 33262-62-3(5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione)

- 2229163-32-8(6-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine)

- 102684-67-3(Benzaldehyde, 2-[(5-bromopentyl)oxy]-)

- 141237-50-5(HIV-1 Rev (34-50))

- 2639459-48-4(ethyl 5-amino-2-(dimethylcarbamoyl)sulfanylbenzoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Hebei Ganmiao New material Technology Co., LTD

Gold Mitglied

CN Lieferant

Großmenge

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge